molecular formula C9H5F2NO3S B13211625 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride

Cat. No.: B13211625
M. Wt: 245.20 g/mol
InChI Key: WXXLQEOGFVBXFR-UHFFFAOYSA-N
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Description

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with a molecular formula of C9H5F2NO3S. This compound is notable for its unique structure, which includes a furan ring and a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the furan and sulfonyl fluoride groups.

Industrial Production Methods

. These methods are scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the furan ring and the sulfonyl fluoride group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom’s electron-withdrawing effect can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorinated pyridine ring, a furan moiety, and a sulfonyl fluoride group. This combination imparts distinctive chemical properties, making it valuable for specific research applications and synthetic pathways .

Properties

Molecular Formula

C9H5F2NO3S

Molecular Weight

245.20 g/mol

IUPAC Name

2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride

InChI

InChI=1S/C9H5F2NO3S/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H

InChI Key

WXXLQEOGFVBXFR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

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